molecular formula C7H13NO2 B1613145 1-Isopropylazetidine-3-carboxylic acid CAS No. 959238-28-9

1-Isopropylazetidine-3-carboxylic acid

Cat. No. B1613145
M. Wt: 143.18 g/mol
InChI Key: GVMUGUGCWQHJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropylazetidine-3-carboxylic acid (IPAC) is a cyclic amino acid with a molecular formula of C7H13NO2 . It is a white to yellow powder or crystals . It was first synthesized by Brown et al. in 2006.


Molecular Structure Analysis

The molecular structure of IPAC is represented by the InChI code: 1S/C7H13NO2/c1-5(2)8-3-6(4-8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) . This indicates that it has a cyclic structure with a nitrogen atom in the ring, making it an azetidine derivative.


Physical And Chemical Properties Analysis

IPAC is a white to yellow powder or crystals . It has a molecular weight of 143.19 . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthesis and Conformational Studies

Research has demonstrated the utility of 1-isopropylazetidine-3-carboxylic acid and its derivatives in the synthesis of other complex molecules. For example, the treatment of 1-alkylazetidine-2-carboxylic acids with organolithium reagents leads to the formation of 1-alkyl-2-carboazetidines in nearly quantitative yield. This process has provided evidence for conformational isomerism among the produced compounds based on infrared carbonyl stretching frequencies, highlighting the synthetic versatility of azetidine derivatives in organic chemistry (Cromwell et al., 1980).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the carboxylic acid functional group, such as that found in 1-isopropylazetidine-3-carboxylic acid, plays a crucial role in the pharmacophore of many drugs. However, its presence can sometimes lead to drawbacks like metabolic instability and toxicity. To circumvent these issues, researchers have explored the use of carboxylic acid (bio)isosteres. This approach aims to retain the desired attributes of the carboxylic acid moiety while avoiding its shortcomings, thus enhancing drug selectivity and creating new intellectual property. The discovery and development of novel carboxylic acid surrogates remain an active area of research, with various isosteres being investigated for their potential applications in drug design (Ballatore et al., 2013).

Material Science

In the field of materials science, 1-isopropylazetidine-3-carboxylic acid derivatives have contributed to advancements in the development of bio-based, degradable thermosets. A study showed that a carboxylic acid functional trimer, synthesized from isosorbide and maleic anhydride, could cross-link with epoxidized sucrose soyate (ESS) to produce thermosets that exhibit a desirable combination of hardness and flexibility. This research highlights the potential of using renewable bioresources, aided by carboxylic acid chemistry, to address critical needs in the sustainability and recyclability of thermoset materials (Ma et al., 2016).

Safety And Hazards

IPAC has a GHS07 pictogram, with a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261 .

Future Directions

Azetidines, the class of compounds to which IPAC belongs, have garnered scientific interest due to their potential applications. Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on further exploring these aspects .

properties

IUPAC Name

1-propan-2-ylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(2)8-3-6(4-8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMUGUGCWQHJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628786
Record name 1-(Propan-2-yl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropylazetidine-3-carboxylic acid

CAS RN

959238-28-9
Record name 1-(1-Methylethyl)-3-azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Propan-2-yl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropylazetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Isopropylazetidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Isopropylazetidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Isopropylazetidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Isopropylazetidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Isopropylazetidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.